molecular formula C15H23ClN4O3S B500338 N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide CAS No. 878416-72-9

N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide

Cat. No.: B500338
CAS No.: 878416-72-9
M. Wt: 374.9g/mol
InChI Key: KWTVLHLSTUVOSB-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 5-chloro-2-methylphenyl group linked to an acetamide moiety, which is further connected to a piperazine ring substituted with a dimethylsulfamoyl group. This compound is of interest due to its structural similarity to pharmacologically active piperazine-acetamide derivatives, particularly those targeting ion channels (e.g., TRPC6) and exhibiting neuroprotective or antimicrobial properties .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O3S/c1-12-4-5-13(16)10-14(12)17-15(21)11-19-6-8-20(9-7-19)24(22,23)18(2)3/h4-5,10H,6-9,11H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTVLHLSTUVOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and 4-(dimethylsulfamoyl)piperazine.

    Acylation Reaction: The 5-chloro-2-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(5-chloro-2-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The N-(5-chloro-2-methylphenyl)chloroacetamide is then reacted with 4-(dimethylsulfamoyl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with simplified structures.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Backbone

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name / ID Key Substituents Molecular Formula Melting Point (°C) Pharmacological Activity Reference
Target Compound 5-chloro-2-methylphenyl; 4-(dimethylsulfamoyl)piperazine C15H21ClN4O3S* Not reported Potential TRPC modulation (hypothesized)
2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) 2,3-dimethylphenyl; 2-ethoxyphenyl C22H29N3O2 Not reported TRPC3/6/7 activation; neuroprotective
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (Enamine Ltd) 2-phenylethenesulfonyl; 5-chloro-2-methylphenyl C21H23ClN2O5S2 Not reported Not reported
2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-N,N-diphenylacetamide 5-chloro-2-methylphenyl; diphenylacetamide C25H26ClN3O Not reported Not reported
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 4-chlorophenyl; thiazol-2-yl with p-tolyl C30H29ClN6O2S 282–283 MMP inhibition (hypothesized)
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47) Benzo[d]thiazol-5-ylsulfonyl; 3,5-difluorophenyl C19H17F2N3O3S2 Not reported Antimicrobial (gram-positive bacteria)

*Estimated molecular formula based on IUPAC nomenclature.

Key Observations:

Substituent Diversity :

  • The target compound uniquely combines a dimethylsulfamoyl group on piperazine with a 5-chloro-2-methylphenyl acetamide. In contrast, PPZ2 (a TRPC6 modulator) features a 2-ethoxyphenyl group and a 2,3-dimethylphenyl-piperazine, which confers cross-reactivity with TRPC3/7 .
  • Compound 47 () replaces the sulfamoyl group with a benzo[d]thiazol-5-ylsulfonyl moiety, enhancing antimicrobial activity against gram-positive bacteria .

Thiazole-containing analogues (e.g., Compound 14) demonstrate distinct biological roles, such as matrix metalloproteinase (MMP) inhibition, attributed to the thiazole ring’s electronic properties .

Synthetic Feasibility :

  • The target compound’s dimethylsulfamoyl group may require specialized sulfonylation steps, contrasting with simpler aryl substitutions in PPZ2 or Compound 15 .

TRPC Channel Modulation:
  • PPZ1 and PPZ2 activate TRPC3/6/7 channels via DAG-dependent pathways but lack specificity . The target compound’s dimethylsulfamoyl group may reduce off-target effects by sterically hindering interactions with TRPC3/5.
Antimicrobial Activity:
  • Compound 47 () shows potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), while the target compound’s dimethylsulfamoyl group may shift activity toward gram-negative strains due to altered membrane permeability .

Physicochemical Properties

  • Melting Points: Thiazole-containing analogues (e.g., Compound 14, mp 282–283°C) exhibit higher melting points than non-heterocyclic derivatives, likely due to enhanced crystallinity from thiazole ring stacking .
  • Solubility : The dimethylsulfamoyl group in the target compound may improve aqueous solubility compared to lipophilic diphenylacetamide derivatives (e.g., Compound in ) .

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